3-Phenyl-8-methoxyisocoumarin
Description
Structure
3D Structure
Properties
CAS No. |
109480-69-5 |
|---|---|
Molecular Formula |
C16H12O3 |
Molecular Weight |
252.26 g/mol |
IUPAC Name |
8-methoxy-3-phenylisochromen-1-one |
InChI |
InChI=1S/C16H12O3/c1-18-13-9-5-8-12-10-14(19-16(17)15(12)13)11-6-3-2-4-7-11/h2-10H,1H3 |
InChI Key |
OSVPEXPVZPBMGN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)OC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Natural Occurrence and Chemodiversity
Global Distribution in Biological Systems
The presence of 3-phenyl-8-methoxyisocoumarin and related isocoumarins has been documented across different biological kingdoms, highlighting their widespread, albeit not ubiquitous, distribution.
Fungi are prolific producers of isocoumarins. rsc.org Various genera have been identified as sources of these compounds. While the direct isolation of this compound is not as frequently reported as some other derivatives, related structures are commonly found in:
Penicillium : This genus is known for producing a wide array of secondary metabolites, including various isocoumarins. rsc.orgacs.org For instance, Penicillium canescens has been studied for its production of canescin, an isocoumarin (B1212949) derivative. rsc.org
Aspergillus : Species of Aspergillus are well-documented sources of isocoumarins. rsc.orgglobalscientificjournal.com For example, Aspergillus versicolor and Aspergillus sp. HN15-5D have been shown to produce isocoumarin derivatives. nih.gov
Fusarium : This genus is another significant producer of isocoumarins. rsc.orgglobalscientificjournal.com Studies on Fusarium graminearum and Fusarium mangiferae have revealed the genetic basis for isocoumarin biosynthesis in these fungi. rsc.orgnih.gov
Simplicillium : While less common, some isocoumarin derivatives have been isolated from this fungal genus.
Table 1: Fungal Genera Known to Produce Isocoumarin Derivatives
| Fungal Genus | Example Species | Reference |
|---|---|---|
| Penicillium | Penicillium canescens, P. oxalicum | rsc.org |
| Aspergillus | Aspergillus versicolor, Aspergillus sp. | nih.gov |
| Fusarium | Fusarium graminearum, F. mangiferae | rsc.orgnih.gov |
Isocoumarins are also present in higher plants, although their diversity and abundance can vary significantly between families. globalscientificjournal.comresearchgate.net The Liliaceae family, in particular, has been noted for containing isocoumarin compounds. globalscientificjournal.comresearchgate.net For instance, research on Liriope muscari, a member of the Liliaceae family, led to the isolation of several phenolic compounds, indicating the family's capacity to produce a range of secondary metabolites. researchgate.net While direct evidence for this compound in Liliaceae is not extensively documented in the provided results, the presence of other structurally related compounds suggests it as a potential area for future investigation. researchgate.netresearchgate.net
Beyond fungi and plants, isocoumarins have been identified in other microorganisms and even in invertebrates. mdpi.comencyclopedia.pub They have been isolated from bacteria, marine organisms, and insects. mdpi.com This broad distribution suggests that the biosynthetic machinery for producing the isocoumarin scaffold has evolved multiple times or has been transferred between different organisms. mdpi.com
Biosynthetic Pathways and Precursors
The formation of this compound and other isocoumarins is a complex process involving specific enzymatic reactions.
The core structure of isocoumarins is derived from the polyketide pathway. mdpi.comencyclopedia.pub This pathway involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to form a long polyketide chain. rsc.orgnih.gov This process is catalyzed by a large, multifunctional enzyme complex known as polyketide synthase (PKS). rsc.orgnih.gov The resulting polyketide chain then undergoes intramolecular cyclization and subsequent modifications to yield the characteristic bicyclic isocoumarin scaffold. mdpi.comrsc.org
The biosynthesis of 3-phenyl-8-oxygenated isocoumarins, such as this compound, involves several key steps following the formation of the initial polyketide chain. It is generally accepted that most natural isocoumarins feature a substituent at the C-3 position and often have an oxygen function at the C-8 position. researchgate.netresearchgate.net
The biosynthesis is thought to proceed through the formation of an open-chain precursor which can then cyclize to form the lactone ring. mdpi.com The introduction of the phenyl group at the C-3 position likely involves the incorporation of a phenylalanine-derived precursor during the polyketide assembly. The oxygenation at the C-8 position is a common feature of many naturally occurring isocoumarins. researchgate.net The final step to yield this compound would be the methylation of the hydroxyl group at the C-8 position, a reaction likely catalyzed by a methyltransferase enzyme using S-adenosyl methionine (SAM) as the methyl donor. mdpi.com
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acetyl-CoA |
| Canescin |
| Malonyl-CoA |
Structural Analogs and Related Derivatives of this compound from Natural Sources
The isocoumarin scaffold is a privileged structure in nature, serving as a template for a vast array of secondary metabolites. researchgate.net These compounds are found across different biological kingdoms, including fungi, bacteria, and terrestrial plants. nih.govrsc.org The chemodiversity within the isocoumarin class is remarkable, with variations often arising from different substitution patterns on the core bicyclic ring system. rsc.org For 3-phenylisocoumarins, this diversity is frequently expressed through modifications to the phenyl group attached at the C-3 position and varied oxygenation patterns, particularly at the C-6 and C-8 positions of the isocoumarin nucleus. rsc.orgmdpi.com
Research into natural products has led to the isolation and characterization of numerous structural analogs and related derivatives of this compound. These compounds share the fundamental isocoumarin framework but differ in the nature and position of their functional groups. This natural library of analogs provides significant insight into the biosynthetic plasticity of the producing organisms and the structural features that can be accommodated by this class of compounds.
Fungal Metabolites
Fungi, especially endophytic and marine-derived species, are prolific producers of structurally diverse isocoumarins. nih.govresearchgate.net Investigations into fungal metabolites have unveiled a significant number of compounds structurally related to this compound.
For instance, a novel isocoumarin derivative, (R)-6-hydroxy-3-(1-hydroxypropan-2-yl)-8-methoxyisocoumarin , was isolated from Aspergillus carbonarius, an endophytic fungus found in the marine sponge Aaptos suberitoides. researchgate.net This compound retains the 8-methoxy group characteristic of the parent structure but features a substituted propyl group at the C-3 position instead of a phenyl ring. researchgate.net Similarly, the endophytic fungus Aspergillus versicolor, isolated from the rhizome of Paris polyphylla, has been shown to produce 6,8-dihydroxy-3-methylisocoumarin and 6,8-dihydroxy-3-hydroxymethylisocoumarin , highlighting variations at both the C-3 and C-8 positions. nih.govrsc.org
The marine-derived fungus Phomopsis sp., associated with the mangrove plant Rhizophora mangle, has yielded three new isocoumarins, demonstrating the rich chemical diversity within this ecological niche. mdpi.comresearchgate.net Furthermore, a 3-phenylisocoumarin derivative has been reported from the fungus Trichoderma, indicating that this structural motif is not unique to a single genus. researchgate.net
Plant-Derived Compounds
Higher plants are another significant source of isocoumarin derivatives. The aerial parts of Liriope platyphylla have been found to contain 3-(2'-hydroxyphenyl)-6,8-dihydroxy-7-methoxy-isocoumarin . nih.gov This compound is a close structural analog, featuring the core 3-phenylisocoumarin structure with additional hydroxyl and methoxy (B1213986) groups on the bicyclic ring and a hydroxyl group on the pendant phenyl ring. nih.gov
The family Hydrangeaceae, particularly Hydrangea macrophylla, is known for producing phenyldihydroisocoumarins such as hydrangenol. researchgate.net These compounds are derivatives in which the C3-C4 double bond of the isocoumarin ring is saturated. nih.gov
The following table summarizes a selection of naturally occurring structural analogs and related derivatives of this compound, showcasing the chemodiversity found in nature.
Table 1: Selected Structural Analogs and Derivatives of this compound from Natural Sources
| Compound Name | Natural Source (Organism) | Key Structural Differences from this compound |
| 3-(2'-hydroxyphenyl)-6,8-dihydroxy-7-methoxy-isocoumarin | Liriope platyphylla (Plant) nih.gov | Phenyl group at C-3 is hydroxylated; hydroxyl groups at C-6 and C-8 instead of methoxy at C-8; additional methoxy group at C-7. nih.gov |
| (R)-6-hydroxy-3-(1-hydroxypropan-2-yl)-8-methoxyisocoumarin | Aspergillus carbonarius (Fungus) researchgate.net | A 1-hydroxypropan-2-yl group at C-3 instead of a phenyl group; a hydroxyl group at C-6. researchgate.net |
| 6,8-dihydroxy-3-methylisocoumarin | Aspergillus versicolor (Fungus) nih.govrsc.org | A methyl group at C-3 instead of a phenyl group; a hydroxyl group at C-8 instead of a methoxy group; a hydroxyl group at C-6. nih.govrsc.org |
| 6,8-dihydroxy-3-hydroxymethylisocoumarin | Aspergillus versicolor (Fungus) nih.gov | A hydroxymethyl group at C-3 instead of a phenyl group; a hydroxyl group at C-8 instead of a methoxy group; a hydroxyl group at C-6. nih.gov |
| Hydrangenol | Hydrangea macrophylla (Plant) researchgate.net | A dihydroisocoumarin (saturated C3-C4 bond); hydroxyl groups at C-8 and on the phenyl ring; lacks the C-8 methoxy group. researchgate.net |
Synthetic Methodologies and Chemical Transformations
Total Synthesis Approaches to 3-Phenyl-8-methoxyisocoumarin
The construction of the this compound scaffold has been achieved through a variety of synthetic routes. These methods can be broadly categorized into classical approaches, which often rely on thermal cyclization or condensation reactions, and modern strategies that employ transition metal catalysts to achieve high efficiency and selectivity.
Classical methods for isocoumarin (B1212949) synthesis often involve multi-step sequences starting from readily available aromatic precursors. One traditional approach involves the condensation of homophthalic acid or its anhydride (B1165640) with acid chlorides. For instance, the reaction of homophthalic anhydride with acetyl chloride, followed by rearrangement, is a known method to produce a 3-methylisocoumarin derivative, illustrating a foundational strategy for building the isocoumarin core derpharmachemica.commetu.edu.tr.
Another classical route involves the thermal ring closure of stilbene-2-carboxylic (B8676988) acids. Heating cis- or trans-stilbene-2-carboxylic acids with appropriate methoxy (B1213986) substituents can lead to the formation of the corresponding 3-aryl-3,4-dihydroisocoumarins rsc.org. Subsequent oxidation would then yield the desired isocoumarin. These thermal cyclizations are often driven by the thermodynamic stability of the resulting lactone ring system rsc.orgnih.gov.
Early organometallic approaches also set the stage for modern catalytic methods. A notable example is the synthesis of isocoumarins via orthothallation of benzoic acids, followed by a stoichiometric reaction with palladium chloride and an olefin acs.org. While effective, these early methods often required stoichiometric amounts of expensive or toxic metals and lacked the efficiency of modern catalytic systems.
The development of transition-metal catalysis has revolutionized the synthesis of isocoumarins, offering milder reaction conditions, broader substrate scope, and higher yields. Catalysts based on palladium, copper, and gold have been particularly successful in facilitating the key cyclization step.
Palladium catalysis has become a cornerstone for isocoumarin synthesis. The Larock heteroannulation, originally developed for indole (B1671886) synthesis, was extended to oxygen heterocycles, including isocoumarins ub.eduwikipedia.org. This method typically involves the palladium-catalyzed reaction of an o-iodoaniline with a disubstituted alkyne wikipedia.org. A related and highly effective approach is the palladium-catalyzed annulation of internal alkynes with halogen-containing aromatic esters sci-hub.se. This strategy provides a regioselective and convenient route to 3,4-disubstituted isocoumarins sci-hub.se.
More recent advancements involve the direct C-H bond activation of benzoic acids. A novel palladium-catalyzed oxidative coupling between benzoic acids and vinylarenes (like styrene) furnishes 3-aryl substituted isocoumarins. This reaction proceeds efficiently using a low percentage of ligand-free palladium acetate (B1210297) as the catalyst, with copper acetate as a reoxidant, under an oxygen atmosphere. The use of molten tetrabutylammonium (B224687) acetate as the reaction medium has been shown to be particularly effective, allowing for catalyst loadings as low as 0.5 mol% and achieving high yields.
| Catalyst | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Pd(OAc)₂ (0.5 mol%) | Benzoic acid, Styrene (B11656), Cu(OAc)₂ | Tetrabutylammonium acetate | 120°C | 84% |
Copper-based catalysts offer a cost-effective and environmentally friendly alternative to noble metals for isocoumarin synthesis ias.ac.in. An efficient method involves the Cu(I)-catalyzed tandem reaction of 2-bromobenzoic acid with phenylacetylene (B144264) ias.ac.in. This process combines a C-C coupling step with an endo-esterification in a single operation. The reaction is typically carried out in a solvent like DMSO at elevated temperatures, with a base such as K₂CO₃ ias.ac.inresearchgate.net. Among various copper sources, copper(I) chloride (CuCl) has been identified as an effective catalyst for this transformation, yielding 3-phenylisocoumarin in moderate yields ias.ac.in.
Another copper-catalyzed approach involves the addition of o-halobenzoic acids to activated internal alkynes. Using copper(II) chloride (CuCl₂) as the catalyst, this method provides a direct route to 3,4-disubstituted isocoumarin derivatives nih.govorganic-chemistry.org. The versatility of copper catalysis allows for the synthesis of a diverse range of 3-substituted isocoumarins from various benzoic acids and alkynes, tolerating both electron-rich and electron-deficient functional groups ias.ac.inorganic-chemistry.orgacs.org.
| Catalyst | Starting Materials | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| CuCl | 2-Bromobenzoic acid, Phenylacetylene | K₂CO₃ | DMSO | 100°C | 46% ias.ac.in |
Gold catalysts, known for their strong π-acidity, are highly effective in activating C-C multiple bonds for nucleophilic attack beilstein-journals.orgkyoto-u.ac.jpnih.gov. In the context of isocoumarin synthesis, gold(I) catalysts promote the intramolecular cyclization of 2-alkynylbenzoate esters rsc.orgrsc.org. The proposed mechanism involves the coordination of the gold(I) complex to the alkyne's triple bond, which activates it for a regioselective 6-endo-dig nucleophilic attack by the carbonyl oxygen of the ester group rsc.org. This cyclization forms a vinyl-gold species and an isochromenylium (B1241065) cation intermediate. Subsequent steps, often involving hydrolysis or demetallation, lead to the formation of the isocoumarin ring and regeneration of the gold(I) catalyst rsc.org. This methodology is characterized by its mild reaction conditions and has been utilized in cooperative dual catalytic systems, for example, combining gold catalysis with photoredox catalysis to synthesize 3,4-disubstituted isocoumarins rsc.orgrsc.org.
Modern Catalyst-Mediated Cyclization Strategies
Asymmetric and Stereoselective Synthesis of this compound Derivatives
While this compound itself is achiral, its dihydro- and tetrahydro- derivatives possess a stereocenter at the C3 position, making them targets for asymmetric synthesis. Research has focused on developing stereoselective methods to access enantiomerically pure 3-aryl-3,4-dihydroisocoumarins.
One successful approach utilizes a chiral auxiliary. The asymmetric synthesis of 8-methoxy-3-(p-tolyl)-3,4-dihydroisocoumarin has been achieved starting from (S)-4-isopropyl-2-(2-methoxy-6-methylphenyl)oxazoline. The process involves the lateral lithiation of the oxazoline (B21484) followed by its reaction with an aldehyde (p-tolualdehyde). This addition step produces a mixture of diastereomeric products. Interestingly, one diastereomer cyclizes faster on silica (B1680970) gel, allowing for the separation and production of both the (S)- and (R)-enantiomers of the dihydroisocoumarin in good optical purity. This method provides a pathway to optically active dihydroisocoumarin natural products.
| Enantiomer | Method | Optical Purity (ee) |
|---|---|---|
| (S)-enantiomer | Cyclization of (S,S)-product from chiral auxiliary | 75% |
| (R)-enantiomer | Cyclization of (S,R)-product from chiral auxiliary | 96% |
Derivatization and Functionalization Strategies
The phenyl ring at the 3-position of the isocoumarin scaffold is a prime target for functionalization through electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org The reactivity and orientation of substitution on this ring are governed by standard principles of aromatic chemistry. Common transformations include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.comyoutube.com
Nitration: The introduction of a nitro group (-NO₂) onto the phenyl ring can be achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). libretexts.orgmasterorganicchemistry.com This combination generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the phenyl ring. masterorganicchemistry.comyoutube.com The position of nitration (ortho, meta, or para) is directed by any existing substituents on the phenyl ring. For an unsubstituted phenyl group, a mixture of isomers would be expected.
Halogenation: Halogens such as chlorine (Cl₂) and bromine (Br₂) can be introduced onto the phenyl ring in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or iron(III) bromide (FeBr₃). libretexts.org The catalyst polarizes the halogen molecule, creating a stronger electrophile that can be attacked by the aromatic ring. libretexts.org Iodination can be accomplished with iodine in the presence of an oxidizing agent, like copper(II) chloride, while direct fluorination is typically avoided due to its high reactivity. libretexts.org
Friedel-Crafts Reactions: This class of reactions allows for the introduction of alkyl (alkylation) or acyl (acylation) groups. Friedel-Crafts alkylation involves reacting the phenyl group with an alkyl halide in the presence of a Lewis acid catalyst (e.g., AlCl₃). Friedel-Crafts acylation is performed similarly but uses an acyl halide or anhydride, which introduces a ketone functionality onto the phenyl ring.
The table below illustrates potential derivatives resulting from the modification of the 3-phenyl group.
| Reaction | Reagents | Potential Product Name |
| Nitration | HNO₃, H₂SO₄ | 3-(Nitrophenyl)-8-methoxyisocoumarin |
| Bromination | Br₂, FeBr₃ | 3-(Bromophenyl)-8-methoxyisocoumarin |
| Acylation | RCOCl, AlCl₃ | 3-(Acylphenyl)-8-methoxyisocoumarin |
The methoxy group (-OCH₃) at the 8-position is a key functional group that can be readily transformed, most commonly into a hydroxyl group (-OH) via demethylation. The cleavage of this aryl methyl ether bond is a fundamental transformation in organic synthesis, often used to unmask a phenolic group. This transformation yields 3-Phenyl-8-hydroxyisocoumarin, a valuable intermediate for further derivatization, such as etherification or esterification.
Several established methods can be employed for this purpose:
Boron Tribromide (BBr₃): This powerful Lewis acid is highly effective for cleaving aryl methyl ethers at low temperatures. The reaction proceeds via the formation of a complex between the boron atom and the ether oxygen, followed by nucleophilic attack by the bromide ion.
Hydrobromic Acid (HBr): Concentrated aqueous HBr is a classic reagent for ether cleavage, typically requiring elevated temperatures. The mechanism involves protonation of the ether oxygen, followed by an Sₙ2 attack by the bromide ion on the methyl group.
Other Reagents: Other reagents capable of demethylation include aluminum chloride (AlCl₃), trimethylsilyl (B98337) iodide (TMSI), and certain thiol-based systems.
The benzene (B151609) ring of the isocoumarin nucleus can also undergo electrophilic aromatic substitution. The outcome of such reactions is dictated by the directing effects of the existing substituents. The 8-methoxy group is an activating, ortho-, para-directing group, which would favor substitution at the 5- and 7-positions. Conversely, the lactone ring is deactivating. Therefore, electrophilic attack is most likely to occur at the positions activated by the methoxy group.
Halogenation and Nitration: Similar to the functionalization of the 3-phenyl ring, reagents like Br₂/FeBr₃ or HNO₃/H₂SO₄ can be used to introduce bromo or nitro groups onto the isocoumarin core, primarily at the 5- or 7-positions, yielding compounds such as 5-Bromo-3-phenyl-8-methoxyisocoumarin or 7-Nitro-3-phenyl-8-methoxyisocoumarin. youtube.com
The conversion of isocoumarins to their corresponding 3,4-dihydroisocoumarin analogs involves the reduction of the C3-C4 double bond of the lactone ring. These saturated lactones represent a distinct class of compounds with different conformational properties compared to their unsaturated counterparts. gelisim.edu.tr
One common synthetic route involves a two-step process starting from the isocoumarin. researchgate.net
Alkaline hydrolysis of the 3-phenylisocoumarin opens the lactone ring to form an intermediate keto-acid.
The keto group is then reduced to a secondary alcohol using a reducing agent like sodium borohydride (B1222165) (NaBH₄), forming a hydroxy-acid.
Subsequent cyclodehydration of the hydroxy-acid, often facilitated by treatment with a dehydrating agent like acetic anhydride, yields the final (dl)-3-phenyl-3,4-dihydroisocoumarin. researchgate.net
Alternatively, direct synthetic methods can be employed to construct the dihydroisocoumarin core. For example, o-lithio-N-methylbenzamides can be condensed with styrene oxide to furnish 3-phenyl-3,4-dihydroisocoumarins. ias.ac.in More modern, metal-free approaches, such as light-promoted reactions in DMSO, have also been developed for the synthesis of substituted 3,4-dihydroisocoumarins. gaylordchemical.com
Structure Activity Relationship Sar Studies
Identification of Key Pharmacophoric Features within the 3-Phenyl-8-methoxyisocoumarin Scaffold
The this compound scaffold possesses several key features that can be modulated to influence its biological profile. These include the 3-phenyl ring, the 8-methoxy group, and the core isocoumarin (B1212949) lactone ring.
The substitution pattern on the 3-phenyl ring of isocoumarins plays a significant role in determining their biological efficacy. Studies have shown that the presence and position of various functional groups on this ring can dramatically alter activities such as antimicrobial and anti-inflammatory effects.
For instance, research on a series of 3-(substituted phenyl)isocoumarins revealed that their antibacterial potential is significantly influenced by the nature of the substituent on the phenyl ring. While many derivatives showed poor to moderate activity, certain substitutions led to notable antibacterial effects against specific strains like Staphylococcus epidermidis, Klebsiella pneumoniae, Escherichia coli, and Proteus vulgaris scirp.org. The antifungal activity of these compounds was also found to be dependent on the substitution pattern scirp.org.
In the context of anti-inflammatory activity, substitutions on the phenyl ring are also critical. For example, in a study of related chalcone (B49325) derivatives, the presence of methoxy (B1213986) groups on the phenyl ring was found to favor the inhibition of nitric oxide (NO), a key mediator in inflammation sci-hub.se. This suggests that electron-donating groups on the 3-phenyl ring of this compound could be beneficial for its anti-inflammatory potential.
Table 1: Effect of 3-Phenyl Ring Substitutions on Antibacterial Activity of Isocoumarins
| Substituent on 3-Phenyl Ring | Target Bacteria | Observed Activity | Reference |
|---|---|---|---|
| Various substitutions | S. epidermidis, K. pneumoniae, E. coli, P. vulgaris | Moderate to good | scirp.org |
| Halogen groups | Various bacterial and fungal strains | Enhanced antimicrobial activity | scienceopen.com |
The 8-methoxy group is a common feature in many naturally occurring isocoumarins and is believed to contribute significantly to their biological activities nih.gov. This is often attributed to its ability to participate in hydrogen bonding and its influence on the electronic properties of the aromatic ring.
In a study of quinolone antibacterial agents, the presence of an 8-methoxy group was shown to enhance the inhibition of DNA gyrase, leading to potent antibacterial activity ej-chem.org. While this is a different class of compounds, it highlights the potential importance of the 8-methoxy group in modulating interactions with biological targets. Modification of this group, for instance, through demethylation to a hydroxyl group, could alter the molecule's polarity and hydrogen bonding capacity, thereby affecting its biological response. For example, 8-hydroxyisocoumarins have been noted for their strong antibiotic effects nih.gov.
Table 2: Influence of the 8-Position Substituent on the Biological Activity of Isocoumarin Analogs
| Substituent at C-8 | Compound Class | Effect on Biological Activity | Reference |
|---|---|---|---|
| Methoxy | Quinolones | Enhanced DNA gyrase inhibition | ej-chem.org |
| Hydroxyl | Isocoumarins | Strong antibiotic effects | nih.gov |
| Methoxy | Isocoumarins | Contribution to antimalarial activity | nih.gov |
Modifications to the core isocoumarin ring system can have a profound impact on the biological activity of these compounds. The lactone ring is a key pharmacophoric element, and its alteration can lead to significant changes in potency and selectivity.
One common modification is the conversion of the isocoumarin to its thio-analogue, an isocoumarin-1-thione. A comparative study revealed that these 1-thio derivatives are generally more active antibacterial agents than the parent isocoumarins scirp.org. Conversely, the nitrogen analogues, 1(2H)-isoquinolones, were found to be less active scirp.org. This suggests that the nature of the heteroatom in the lactone ring is a critical determinant of antibacterial activity.
Another important modification is the saturation of the C3-C4 double bond to form a 3,4-dihydroisocoumarin. In some cases, the unsaturated analogues are more potent. For instance, in a study of related compounds, the 11,12-dihydro analogs were less potent than the compounds with unsaturation at the same position.
Table 3: Effect of Isocoumarin Core Modifications on Antibacterial Activity
| Modification | Resulting Compound Class | Change in Antibacterial Activity | Reference |
|---|---|---|---|
| Oxygen to Sulfur at C-1 | Isocoumarin-1-thione | Increased activity | scirp.org |
| Oxygen to Nitrogen at C-1 | 1(2H)-Isoquinolone | Decreased activity | scirp.org |
Comparative SAR Analysis with Related Isocoumarin and Coumarin (B35378) Derivatives
A comparative analysis of the SAR of this compound with other isocoumarins and the isomeric coumarins provides valuable insights into the structural requirements for biological activity.
While both isocoumarins and coumarins share a benzopyranone skeleton, the orientation of the lactone ring is reversed. This seemingly subtle difference can lead to distinct biological profiles. For instance, in the context of monoamine oxidase (MAO) inhibition, 3-phenyl substitution in coumarin derivatives significantly enhances MAO-B inhibition scienceopen.com. This suggests that the 3-phenyl moiety is a key pharmacophore for this activity, a feature shared with 3-phenylisocoumarins.
Furthermore, studies on various coumarin derivatives have shown that substitutions on the phenyl ring and the pyrone ring can modulate a wide range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects researchgate.netnih.gov. For example, the introduction of hydroxyl or methoxy groups on the coumarin scaffold can influence its interaction with biological targets pcbiochemres.com. This parallels the observations made for 3-phenylisocoumarins, where such substitutions are also critical for activity.
Computational Approaches in SAR Elucidation
Computational methods are increasingly being used to elucidate the SAR of bioactive compounds, providing insights that can guide the design of new and more potent derivatives.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
While specific QSAR studies on this compound are not extensively reported, QSAR analyses of related coumarin and isocoumarin derivatives have provided valuable information. These studies often identify key molecular descriptors, such as electronic, steric, and hydrophobic parameters, that are correlated with biological activity. For example, a 2D-QSAR study on coumarin derivatives as anticancer agents highlighted the importance of the dipole moment and the number of hydrogen bond donors for their inhibitory activity capes.gov.br.
Another QSAR study on propofol (B549288) analogues, which share a phenolic substructure, demonstrated that side-chain conformation and the ability to form hydrogen bonds are crucial for their biological effects nih.gov. Such findings can be extrapolated to suggest that the conformation of the 3-phenyl ring and the hydrogen-bonding potential of the 8-methoxy group in this compound are likely to be important determinants of its activity. The development of robust QSAR models requires a diverse set of compounds with a wide range of biological activities mdpi.com.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking simulations serve as a powerful computational tool to predict the binding orientation and affinity of a small molecule ligand to the active site of a target protein. In the context of this compound and its analogs, these simulations provide crucial insights into the molecular basis of their biological activity, helping to elucidate the structure-activity relationships (SAR) observed in experimental assays. By visualizing the interactions between the ligand and the amino acid residues of the protein's binding pocket, researchers can understand the key structural features responsible for potent and selective inhibition.
Detailed research findings from molecular docking studies have shown that the isocoumarin scaffold and its substituents play distinct roles in anchoring the molecule within the active site of various enzymes. For instance, studies on structurally related 8-methoxycoumarin (B1348513) derivatives targeting hormone-related cancers have provided a framework for understanding these interactions. A molecular docking simulation of a novel 8-methoxycoumarin derivative against the progesterone (B1679170) and aromatase cytochrome P450 receptors revealed specific binding modes and affinity scores that correlate with their observed anti-cancer activity mdpi.com.
The docking of a representative 8-methoxycoumarin compound into the binding pocket of the progesterone receptor demonstrated a strong binding affinity, as indicated by the docking score. The interactions were characterized by a combination of hydrophobic interactions and hydrogen bonds, which stabilized the ligand-protein complex. Similarly, when docked against aromatase cytochrome P450, the compound exhibited a favorable binding mode, suggesting its potential to inhibit this key enzyme in estrogen biosynthesis mdpi.com. The detailed binding characteristics, including the interacting amino acid residues and the types of interactions, are crucial for optimizing the lead compound to enhance its potency and selectivity.
The following table summarizes the docking results for a representative 8-methoxycoumarin derivative with the progesterone and aromatase cytochrome P450 receptors, highlighting the binding affinity and the key interacting residues.
| Target Protein | Ligand | Docking Score (kcal/mol) | Interacting Amino Acid Residues | Interaction Type |
|---|---|---|---|---|
| Progesterone Receptor | 8-Methoxycoumarin Derivative | -9.5 | LEU718, MET909, ARG766, PHE778 | Hydrophobic, Hydrogen Bond |
| Aromatase Cytochrome P450 | 8-Methoxycoumarin Derivative | -8.7 | PHE221, ILE305, ALA306, TRP224 | Hydrophobic, Pi-Pi Stacking |
This table is based on data from a study on 8-methoxycoumarin derivatives and is presented here as a representative example of the types of interactions that could be expected for this compound. mdpi.com
In silico studies on other isocoumarin analogs have further underscored the importance of the core structure and substituent positions in determining target specificity and binding affinity. For example, docking studies of isocoumarin analogues against UDP-N-acetylmuramate-L-alanine ligase, an essential bacterial enzyme, have shown that the isocoumarin nucleus binds within a specific pocket, interacting with key amino acid residues of the target rsc.orgresearchgate.net. The nature and position of substituents on the isocoumarin ring were found to significantly influence the binding affinity and antibacterial activity rsc.orgresearchgate.net.
Furthermore, research on 3-phenyl-1H-isochromen-1-ones has highlighted the role of the 3-phenyl group in establishing potent biological activities, with molecular docking studies validating the experimental results nih.govresearchgate.net. These computational analyses provide a rational basis for the design of new, more effective isocoumarin-based therapeutic agents.
Biological Activities and Mechanistic Investigations
Enzymatic Inhibition Profiles
Serine Protease Inhibition
Isocoumarins are recognized as potent, mechanism-based irreversible inhibitors of a wide array of serine proteases. nih.govnih.gov The inhibitory mechanism involves the formation of an acyl enzyme intermediate, where the active site serine residue of the protease attacks the carbonyl group of the isocoumarin (B1212949) ring. nih.gov This interaction leads to the inactivation of the enzyme. For certain substituted isocoumarins, such as those with 7-amino or 7-guanidino groups, the initial acyl enzyme can undergo further reactions to form highly stable enzyme derivatives. nih.gov
Table 1: Serine Protease Inhibition by Isocoumarin Analogues
| Compound | Target Enzyme | Inhibition Data |
|---|---|---|
| 3,4-Dichloroisocoumarin (B162991) | General Serine Proteases | Broad-spectrum inhibitor |
| 7-Acylamino-isocoumarins | Human Leukocyte Elastase | Potent inhibitors |
| 7-Alkylureido-isocoumarins | Porcine Pancreatic Elastase | Effective inhibitors |
This table presents data for structurally related isocoumarin compounds to illustrate the inhibitory potential of this class against serine proteases.
Monoamine Oxidase B (MAO-B) Inhibition
The 3-phenylcoumarin (B1362560) scaffold is a promising framework for the development of potent and selective monoamine oxidase B (MAO-B) inhibitors. nih.gov MAO-B is a key enzyme in the degradation of neurotransmitters like dopamine, and its inhibition can be beneficial in neurodegenerative conditions such as Parkinson's disease. nih.gov
Studies on a variety of 3-phenylcoumarin derivatives have demonstrated that substitutions on both the coumarin (B35378) core and the 3-phenyl ring significantly influence MAO-B inhibitory activity. nih.gov Notably, the inclusion of a methoxy (B1213986) group on the coumarin ring has been shown to be favorable for activity. nih.gov Research has revealed that many 3-phenylcoumarin derivatives inhibit MAO-B in the nanomolar to low micromolar range. nih.gov For example, one of the most potent derivatives identified in a study exhibited an IC50 value of 56 nM. nih.gov Another study highlighted 3-phenylcoumarin derivatives with halogen and methoxy substitutions on the 3-phenyl ring as highly potent and selective MAO-B inhibitors, with some compounds showing IC50 values in the low nanomolar range, exceeding the potency of the reference drug selegiline.
While direct IC50 values for 3-Phenyl-8-methoxyisocoumarin are not specified in the available literature, the structure-activity relationship data from related 3-phenylcoumarins strongly suggest its potential as a MAO-B inhibitor. The presence of the 8-methoxy group on the isocoumarin ring is anticipated to contribute positively to its inhibitory profile.
Table 2: MAO-B Inhibition by 3-Phenylcoumarin Derivatives
| Compound Derivative | IC50 (nM) | Selectivity for MAO-B |
|---|---|---|
| Derivative 1 (specific structure proprietary) | 56 | High |
| Bromo-6-methyl-3-(methoxy-phenyl)coumarin derivative 4 | 11.05 | >9050-fold vs MAO-A |
| Bromo-6-methyl-3-(dimethoxy-phenyl)coumarin derivative 5 | 3.23 | >30,960-fold vs MAO-A |
This table showcases the potent MAO-B inhibitory activity of various 3-phenylcoumarin derivatives, highlighting the impact of methoxy and other substituents.
Alpha-Glucosidase Inhibition
Alpha-glucosidase is a key enzyme involved in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov Several isocoumarin derivatives have been identified as potent inhibitors of this enzyme.
Research on isocoumarins isolated from natural sources has demonstrated their significant α-glucosidase inhibitory activities. For instance, agrimonolide (B1665657) and desmethylagrimonolide, both isocoumarins, showed strong inhibition with IC50 values of 37.4 µM and 24.2 µM, respectively. nih.gov Kinetic studies revealed that these isocoumarins act as non-competitive inhibitors of α-glucosidase. nih.gov The structure-activity relationship of these compounds indicated that the presence of a hydroxyl group on the phenyl ring enhances inhibitory activity compared to a methoxy group at the same position. nih.gov
Given that the isocoumarin scaffold is a known inhibitor of α-glucosidase, it is plausible that this compound also exhibits this activity. The specific inhibitory potency would likely be influenced by the electronic and steric effects of the 8-methoxy group.
Table 3: Alpha-Glucosidase Inhibition by Isocoumarin Derivatives
| Compound | IC50 (µM) | Type of Inhibition |
|---|---|---|
| Agrimonolide | 37.4 | Non-competitive |
| Desmethylagrimonolide | 24.2 | Non-competitive |
| Agrimonolide-6-O-β-d-glucopyranoside | 71.6 | - |
Data for isocoumarin derivatives illustrating their α-glucosidase inhibitory potential.
Cyclooxygenase-2 (COX-2) Inhibition
Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in inflammation and pain pathways. Selective inhibition of COX-2 over the related COX-1 isoform is a desirable characteristic for anti-inflammatory drugs to reduce gastrointestinal side effects. Various heterocyclic compounds, including those with a coumarin core, have been investigated as potential COX-2 inhibitors.
Structure-activity relationship studies on different classes of selective COX-2 inhibitors have shown that specific substitutions on aromatic rings are critical for potency and selectivity. nih.gov For instance, the presence of a methoxy group on a phenyl ring has been shown in some inhibitor classes to improve the selectivity and potency of COX-2 inhibition. nih.gov While specific studies on the COX-2 inhibitory activity of this compound were not found, the general principles of COX-2 inhibitor design suggest that the 3-phenylisocoumarin scaffold could be a viable starting point for developing such inhibitors. The nature and position of substituents on both the phenyl and isocoumarin rings would be key determinants of activity and selectivity.
Table 4: COX-2 Inhibition by Structurally Relevant Compounds
| Compound Class | Key Structural Features for COX-2 Inhibition |
|---|---|
| Diaryl Heterocycles | Specific substitutions on the phenyl rings. |
| Coumarin Derivatives | Substitutions on the coumarin and phenyl rings. |
This table provides a general overview of structural features important for COX-2 inhibition in relevant compound classes.
Receptor Binding and Modulation Studies
Estrogen Receptor Agonism
Estrogen receptors (ERs), particularly ERα and ERβ, are important targets in the development of therapies for hormone-dependent conditions. Some non-steroidal compounds, including certain isocoumarins, have been found to interact with these receptors.
A series of isocoumarins, designed as isomers of isoflavone (B191592) phytoestrogens like daidzein (B1669772) and genistein, have been shown to be high-affinity ligands with considerable selectivity for ERβ. Some of these compounds exhibited strikingly high ERβ selectivity in terms of potency in gene transcription assays, with selectivity ratios greater than 1000-fold. This suggests that the isocoumarin scaffold can be a template for developing selective estrogen receptor modulators (SERMs).
Table 5: Estrogen Receptor Beta (ERβ) Selectivity of Isocoumarin Analogs
| Compound Feature | Receptor Selectivity |
|---|---|
| Isocoumarin core | Potential for ERβ selectivity |
| Isomeric to isoflavone phytoestrogens | High-affinity ERβ ligands |
This table summarizes the potential for estrogen receptor modulation by the isocoumarin class of compounds.
Cellular and Molecular Effects
Generation of Reactive Oxygen Species (ROS)
The direct modulatory effect of this compound on the cellular generation of reactive oxygen species (ROS) has not been extensively detailed in available scientific literature. While the broader class of 3-phenylcoumarins has been investigated for antioxidant properties, which involves scavenging ROS, specific data concerning the 8-methoxy derivative's capacity to either promote or inhibit ROS production is not sufficiently documented. ROS, such as superoxide (B77818) radicals and hydrogen peroxide, are critical signaling molecules but can cause significant oxidative damage at elevated levels, a process implicated in numerous pathological conditions. nih.govmdpi.com The role of the isocoumarin scaffold, particularly with the 3-phenyl and 8-methoxy substitutions, in these intricate cellular oxidative processes remains an area for future investigation.
Antiplatelet Activity
Specific studies detailing the antiplatelet activity of this compound are limited. However, the parent coumarin scaffold is well-recognized for its effects on platelet aggregation. nih.govnih.gov Various coumarin derivatives have demonstrated the ability to inhibit platelet aggregation induced by different agonists, a key process in thrombosis and cardiovascular diseases. nih.govej-med.orgresearchgate.net For instance, general coumarins have been shown to inhibit cyclooxygenase-1 (COX-1), an enzyme crucial for platelet activation. nih.gov The antiplatelet effects are often evaluated by measuring the inhibition of platelet aggregation in response to agents like arachidonic acid (AA) or adenosine (B11128) diphosphate (B83284) (ADP). nih.gov While these findings establish a precedent for the coumarin class of compounds, dedicated research is required to determine if the specific structural features of this compound confer any significant antiplatelet properties.
Broad-Spectrum In Vitro Biological Activity Assessment
Antimicrobial Properties (Antibacterial, Antifungal)
The class of 3-(substituted phenyl) isocoumarins, to which this compound belongs, has been evaluated for its antimicrobial capabilities. scirp.orgresearchgate.net In general, these compounds have demonstrated greater potential as antibacterial agents than as antifungal agents. scirp.orgresearchgate.net The antimicrobial activity has been assessed against a range of Gram-positive and Gram-negative bacteria as well as several fungal strains.
Research indicates that the activity of these compounds can be moderate to good against specific bacterial strains, while antifungal activity is generally less pronounced. scirp.orgresearchgate.net A comparative study of 3-(substituted phenyl) isocoumarins showed activity against bacteria such as Staphylococcus epidermidis, Klebsiella pneumoniae, Escherichia coli, and Proteus vulgaris. scirp.orgresearchgate.net The table below summarizes the general antimicrobial profile observed for this class of compounds.
| Organism Type | Tested Strains | Observed Activity Level |
|---|---|---|
| Bacteria | Staphylococcus epidermidis | Moderate to Good |
| Klebsiella pneumoniae | Moderate to Good | |
| Escherichia coli | Moderate to Good | |
| Proteus vulgaris | Moderate to Good | |
| Fungi | Aspergillus flavus | Low |
| Aspergillus niger | Low | |
| Aspergillus pterus | Low |
Data pertains to the general class of 3-(substituted phenyl) isocoumarins. scirp.orgresearchgate.net
Anticancer Activity
Derivatives of 8-methoxycoumarin (B1348513) have been synthesized and evaluated for their potential as anticancer agents, showing significant cytotoxic effects against human cancer cell lines. frontiersin.org Specifically, a series of N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamides, which are structurally related to this compound, exhibited substantial anti-proliferative activity against the human liver carcinoma cell line, HepG2. frontiersin.org
The cytotoxicity of these compounds was compared to the standard anticancer agent staurosporine. One derivative, N-(3-hydroxy)phenyl 8-methoxycoumarin-3-carboxamide, showed a significant cytotoxic activity with an IC₅₀ value of 3.81 µM against HepG2 cells. frontiersin.org The introduction or modification of substituents on the 8-methoxycoumarin core was found to drastically affect the antiproliferative activity. frontiersin.org The cytotoxic effects of these compounds were also tested on human normal liver cells (HL-7702) to assess their selectivity. frontiersin.org
| Compound | Cell Line | Cell Type | IC₅₀ (µM) |
|---|---|---|---|
| N-(3-hydroxy)phenyl 8-methoxycoumarin-3-carboxamide | HepG2 | Human Liver Carcinoma | 3.81 |
| HL-7702 | Normal Human Liver | >40 | |
| N-(3-hydroxy-4-bromo)phenyl 8-methoxycoumarin-3-carboxamide | HepG2 | Human Liver Carcinoma | 38.28 |
| HL-7702 | Normal Human Liver | >40 | |
| N-(3-acetyloxy)phenyl 8-methoxycoumarin-3-carboxamide | HepG2 | Human Liver Carcinoma | 13.37 |
| HL-7702 | Normal Human Liver | >40 | |
| Staurosporine (Standard) | HepG2 | Human Liver Carcinoma | 8.37 |
Data is for N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamide derivatives. frontiersin.org
Anti-inflammatory Effects
The 3-arylcoumarin scaffold is a promising pharmacophore for the development of anti-inflammatory agents. nih.gov Research into this class of compounds has demonstrated potent inhibitory activity against the production of nitric oxide (NO), a key mediator in the inflammatory process. nih.govsemanticscholar.org The overproduction of NO by enzymes like inducible nitric oxide synthase (iNOS) is a hallmark of chronic inflammation. semanticscholar.org
A study focusing on 3-arylcoumarins identified a closely related analog, 6-bromo-8-methoxy-3-(3-methoxyphenyl)coumarin, as a potent inhibitor of NO production in lipopolysaccharide (LPS)-activated mouse macrophage RAW264.7 cells. nih.gov This finding highlights the potential of the 8-methoxy substituted coumarin core in modulating inflammatory responses.
| Compound | Assay | Cell Line | IC₅₀ (µM) |
|---|---|---|---|
| 6-bromo-8-methoxy-3-(3-methoxyphenyl)coumarin | Nitric Oxide Production Inhibition | RAW264.7 (Mouse Macrophage) | 6.9 |
| 6,8-dichloro-3-(2-methoxyphenyl)coumarin | Nitric Oxide Production Inhibition | RAW264.7 (Mouse Macrophage) | 8.5 |
Data is for structurally related 3-Arylcoumarin derivatives. nih.gov
Antioxidant Activity
The antioxidant potential of 3-phenylcoumarin derivatives, which are structurally related to isocoumarins, has been a significant area of investigation. These compounds are recognized for their capacity to counteract oxidative stress, which is implicated in numerous disease pathologies. researchgate.net The antioxidant effect of these molecules is often attributed to their ability to scavenge free radicals and modulate the activity of enzymes involved in the production of reactive oxygen species (ROS). nih.govresearchgate.net
Research into various hydroxylated 3-phenylcoumarins has demonstrated their ability to scavenge radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′-azinobis-3-ethylbenzothiazoline-6-sulfonic acid (ABTS). nih.gov For instance, certain 4-hydroxy-3-phenylcoumarin (B600451) derivatives with methoxy substitutions on the phenyl ring have shown notable antioxidant capacity. nih.gov The position and number of hydroxyl and methoxy groups on the coumarin and phenyl rings play a crucial role in the antioxidant efficacy. nih.gov Specifically, some 3-arylcoumarin derivatives containing hydroxyl groups have demonstrated good antioxidant activity. researchgate.net
In studies evaluating a series of hydroxylated 3-arylcoumarins, compounds were assessed for their ability to quench the ABTS radical. The antioxidant activity is often expressed as the EC50 value, which is the concentration of the compound required to achieve 50% of the maximum effect. For example, 3-(3'-Bromophenyl)-5,7-dihydroxycoumarin and 3-(4'-bromothien-2'-yl)-5,7-dihydroxycoumarin have shown good antioxidant activity with EC50 values of 19.54 μM and 11.69 μM, respectively. unica.it
Table 1: Antioxidant Activity of Selected 3-Arylcoumarin Derivatives
Antiviral Properties
The antiviral potential of 3-phenylcoumarin derivatives has been explored, with a particular focus on their activity against the Human Immunodeficiency Virus (HIV). nih.govresearchgate.netresearchgate.net Synthetic 3-phenylcoumarins have been shown to inhibit HIV-1 protease at micromolar concentrations. nih.gov
Mechanistic studies have revealed that these compounds can interfere with viral replication through various pathways. A study involving fourteen synthesized 3-phenylcoumarin derivatives found that three of them inhibited HIV replication with IC50 values below 25 µM. nih.govresearchgate.net The antiviral activity was assessed in MT-2 cells infected with viral clones carrying a luciferase reporter gene, where the luciferase activity is proportional to viral replication. nih.gov
The mechanisms of action for these compounds include the inhibition of NF-κB and the Tat (trans-activator of transcription) protein function. nih.govresearchgate.net For instance, some of the tested 3-phenylcoumarins displayed NF-κB inhibition, while others acted as Tat antagonists, and a few exhibited both activities. nih.govresearchgate.net The inhibition of these cellular and viral factors is crucial as they are involved in the transcription of the proviral DNA. nih.gov For example, the antiviral effect of a 4-hydroxycoumarin (B602359) derivative was correlated with its specific inhibition of Tat functions. nih.govresearchgate.net
Table 2: Anti-HIV-1 Activity of Selected 3-Phenylcoumarin Derivatives
Plant Growth Regulatory Effects
Isocoumarin derivatives have been reported to possess plant growth regulatory activities. mdpi.com The main role of coumarins in plants is often considered to be as growth inhibitors, acting as anti-auxins, and as defense compounds. medcraveonline.com Their effects are generally concentration-dependent, with inhibitory actions being more pronounced at higher concentrations. medcraveonline.com
Studies on various coumarin derivatives have demonstrated their potential to inhibit seed germination as well as the shoot and root growth of seedlings. medcraveonline.commedcraveonline.com For instance, some coumarin compounds have shown between 60-90% inhibition in seed germination and subsequent shoot and root growth at both lower and higher concentrations. medcraveonline.com The inhibitory effects of coumarins have been observed on the germination of durum wheat, where they can interfere with water imbibition, electrolyte retention, and oxygen consumption during the early phases of germination. medcraveonline.com
Specifically, a coumarin derivative, 8-methoxy-2-oxo-6-(prop-2-en-1-yl)-2H-chromene-3-carboxylic acid, was found to be the most responsive in phytotoxicity assays with Lactuca sativa L. nih.govmdpi.com It caused a reduction in the number of normal seedlings, fresh biomass, and the lengths of roots and shoots. nih.govmdpi.com This suggests that the 8-methoxy group on the coumarin scaffold can contribute to its plant growth regulatory effects. These findings highlight the potential of isocoumarin derivatives to act as allelochemicals, influencing the growth and development of surrounding plants. nih.govmdpi.com
Table 3: Plant Growth Regulatory Effects of a Methoxy-Coumarin Derivative on Lactuca sativa L.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of 3-Phenyl-8-methoxyisocoumarin. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, the precise connectivity of all atoms in the molecule can be established.
¹H NMR: The proton NMR spectrum provides information about the chemical environment, number, and coupling of hydrogen atoms. For this compound, the spectrum would exhibit distinct signals for the aromatic protons on both the phenyl ring and the isocoumarin (B1212949) core, a singlet for the methoxy (B1213986) group protons, and a characteristic singlet for the vinyl proton at the C4 position. The integration of these signals corresponds to the number of protons in each environment, and the splitting patterns (e.g., doublets, triplets, multiplets) reveal the neighboring proton interactions.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Key resonances include the carbonyl carbon of the lactone, the carbons of the aromatic rings, the methoxy carbon, and the olefinic carbons of the pyranone ring. The chemical shifts of these carbons are indicative of their electronic environment.
¹H NMR Spectral Data for this compound
| Atom No. | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| H-4 | ~6.5 | s | - |
| H-5 | ~7.2 | d | 8.0 |
| H-6 | ~7.6 | t | 8.0 |
| H-7 | ~7.1 | d | 8.0 |
| OCH₃ | ~3.9 | s | - |
Note: Data is representative and may vary based on solvent and instrument frequency.
¹³C NMR Spectral Data for this compound
| Atom No. | Chemical Shift (ppm) |
|---|---|
| C-1 (Carbonyl) | ~162.0 |
| C-3 | ~155.0 |
| C-4 | ~102.0 |
| C-4a | ~138.0 |
| C-5 | ~115.0 |
| C-6 | ~135.0 |
| C-7 | ~118.0 |
| C-8 | ~158.0 |
| C-8a | ~119.0 |
| OCH₃ | ~56.0 |
Note: Data is representative and may vary based on solvent and instrument frequency.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound, and to gain structural insights from its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₁₆H₁₂O₃).
Under electron ionization (EI), the molecule typically shows a prominent molecular ion peak (M⁺) corresponding to its molecular weight (252.27 g/mol ). The fragmentation pattern provides valuable structural information. Common fragmentation pathways for isocoumarins involve the loss of small, stable molecules.
Key Fragmentation Pathways:
Loss of a methyl radical (•CH₃): A fragment corresponding to [M-15]⁺ can be observed due to the cleavage of the methoxy group.
Loss of carbon monoxide (CO): A fragment at [M-28]⁺ is characteristic of lactones and other carbonyl-containing compounds.
Retro-Diels-Alder (RDA) reaction: Cleavage of the pyranone ring can occur, leading to characteristic fragments.
Loss of the methoxy group (•OCH₃): A peak at [M-31]⁺ can arise from the loss of the entire methoxy group.
Mass Spectrometry Data
| m/z | Proposed Fragment |
|---|---|
| 252 | [M]⁺ (Molecular Ion) |
| 237 | [M - CH₃]⁺ |
| 224 | [M - CO]⁺ |
| 221 | [M - OCH₃]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of specific chemical bonds. journalwjbphs.com
The IR spectrum of this compound is characterized by several key absorption bands:
Lactone Carbonyl (C=O) Stretch: A strong and sharp absorption band typically appears in the region of 1720-1740 cm⁻¹. This is a highly characteristic peak for the six-membered lactone ring system of the isocoumarin. libretexts.org
Aromatic C=C Stretch: Multiple sharp bands of variable intensity are observed in the 1450-1600 cm⁻¹ region, which are indicative of the carbon-carbon double bond stretching within the phenyl and benzene (B151609) rings. libretexts.org
C-O-C Stretch: The spectrum shows strong absorptions corresponding to the asymmetric and symmetric stretching of the ether linkage (Ar-O-CH₃) and the ester C-O bond, typically found in the 1050-1300 cm⁻¹ range. researchgate.net
Aromatic C-H Stretch: A peak is observed above 3000 cm⁻¹, which is characteristic of the C-H stretching vibrations of the sp² hybridized carbons in the aromatic rings. libretexts.org
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3050 | C-H Stretch | Aromatic C-H |
| ~1730 | C=O Stretch | α,β-Unsaturated Lactone |
| 1500-1600 | C=C Stretch | Aromatic Ring |
| ~1260 | C-O Stretch | Aryl Ether (asymmetric) |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of this compound and for its isolation from reaction mixtures or natural extracts. researchgate.net Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of moderately polar compound.
A typical RP-HPLC method would involve a stationary phase, such as a C18 (octadecylsilyl) column, which is nonpolar. restek.com The mobile phase would consist of a polar solvent mixture, commonly acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of acid (like formic acid or acetic acid) to improve peak shape. By running a gradient (where the solvent composition changes over time) or an isocratic (constant solvent composition) method, this compound can be separated from impurities. researchgate.net
Detection is typically achieved using a UV-Vis detector, as the conjugated aromatic system of the isocoumarin absorbs strongly in the UV region (typically around 254 nm and 320 nm). The purity of a sample is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jmchemsci.com It is suitable for the analysis of volatile and thermally stable compounds. This compound, with a molecular weight of 252.27 g/mol , can be sufficiently volatile for GC-MS analysis, particularly at the high temperatures used in the GC injector and oven. researchgate.net
In GC-MS analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas (like helium) through a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, and a mass spectrum is generated. This allows for the identification of the compound by both its retention time (from GC) and its mass spectrum. GC-MS is particularly useful for identifying this compound in complex mixtures like essential oils or plant extracts. nih.gov
Computational Chemistry and in Silico Studies
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 3-Phenyl-8-methoxyisocoumarin. DFT offers a favorable balance between computational cost and accuracy, making it a widely used method for studying the electronic structure and predicting various molecular properties. By solving the Kohn-Sham equations, DFT can accurately model the electron density of the molecule, from which numerous chemical and physical characteristics can be derived.
Electronic structure analysis of this compound using DFT provides deep insights into its stability, reactivity, and intermolecular interactions. Key parameters obtained from these calculations include the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability.
A smaller HOMO-LUMO gap suggests higher reactivity, indicating the molecule is more likely to engage in chemical reactions. The spatial distribution of these frontier orbitals reveals the probable sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted benzene (B151609) ring and the isocoumarin (B1212949) core, while the LUMO may be distributed across the conjugated system, including the phenyl substituent.
Another important aspect of electronic structure analysis is the generation of a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This information is invaluable for predicting how the molecule will interact with other molecules, including biological receptors or chemical reactants.
Table 1: Illustrative DFT-Calculated Electronic Properties for this compound
| Property | Illustrative Value | Description |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; related to the electron-donating ability. |
| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital; related to the electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Energy difference between HOMO and LUMO; an indicator of chemical reactivity and stability. |
| Dipole Moment | 3.2 Debye | A measure of the overall polarity of the molecule, influencing solubility and intermolecular forces. |
| Ionization Potential | 6.5 eV | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity | 1.8 eV | The energy released when an electron is added to the molecule. |
Note: The values in this table are illustrative examples of what DFT calculations would yield and are not based on published experimental or computational data for this specific molecule.
DFT calculations are a reliable tool for predicting the spectroscopic signatures of molecules, which can be used to interpret and validate experimental data. Theoretical calculations of vibrational frequencies (Infrared and Raman spectra) can aid in the assignment of experimental spectral bands to specific molecular vibrations, such as C=O stretching, C-O-C bending, or aromatic C-H vibrations.
Similarly, Time-Dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectrum (UV-Visible). This calculation provides information about the electronic transitions between molecular orbitals, which correspond to the absorption of light at specific wavelengths (λmax). By correlating the predicted spectrum with experimental results, researchers can confirm the molecular structure and understand its photophysical properties. Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated, providing a theoretical benchmark for structural elucidation.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the molecule's dynamic behavior, conformational flexibility, and interactions with its environment, such as a solvent or a biological macromolecule.
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. This compound possesses rotational freedom around the single bond connecting the phenyl group to the isocoumarin core. MD simulations can be used to explore the potential energy surface of the molecule and identify its most stable, low-energy conformations. This conformational analysis reveals the range of shapes the molecule can adopt under specific conditions (e.g., in water or a nonpolar solvent) and the energy barriers between different conformational states. Understanding the preferred conformations is crucial for predicting how the molecule might fit into a binding site of a protein.
When a potential biological target for this compound is identified, MD simulations are invaluable for studying the dynamics of the ligand-receptor complex. After an initial binding pose is predicted by molecular docking, an MD simulation can be run to assess the stability of this interaction over time (typically nanoseconds to microseconds).
These simulations can reveal:
Binding Stability: Whether the ligand remains stably bound in the active site or if it dissociates.
Key Interactions: The specific amino acid residues that form persistent hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand.
Conformational Changes: How the binding of the ligand may induce conformational changes in the target protein, which can be essential for its biological function or inhibition.
Role of Water: The role of surrounding water molecules in mediating the ligand-protein interaction.
This detailed dynamic information provides a more realistic and accurate picture of the binding event than static docking models alone.
Virtual Screening and Rational Drug Design
In silico techniques like virtual screening and rational drug design are central to modern drug discovery, aiming to identify and optimize new therapeutic agents more efficiently. These methods leverage computational power to search vast chemical libraries and to design molecules with improved potency and selectivity.
Virtual screening is a computational technique used to search large databases of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. If this compound were identified as a "hit" compound with interesting biological activity, its structure could serve as a starting point for a ligand-based virtual screen to find chemically similar compounds with potentially improved properties.
More commonly in rational drug design, a structure-based approach is used. If the 3D structure of a biological target is known, computational methods can be used to design novel ligands or modify existing ones (like this compound) to enhance their binding affinity and selectivity. This process involves an iterative cycle of designing a new molecule in silico, predicting its binding affinity and other properties (e.g., ADMET - absorption, distribution, metabolism, excretion, and toxicity) computationally, and then synthesizing the most promising candidates for experimental testing. This approach significantly reduces the time and cost associated with identifying a lead compound.
Table 2: Key Stages in Rational Drug Design Cycle for a this compound Derivative
| Stage | In Silico Method Employed | Objective |
| 1. Target Identification | Bioinformatics, Genomics | Identify a biological target (e.g., an enzyme) relevant to a disease. |
| 2. Hit Identification | Virtual Screening, Molecular Docking | Screen compound libraries to find initial molecules ("hits") that bind to the target. |
| 3. Lead Optimization | Molecular Docking, MD Simulations, DFT | Systematically modify the hit structure (e.g., a derivative of this compound) to improve potency and selectivity. |
| 4. ADMET Prediction | QSAR Models, Machine Learning Algorithms | Predict the pharmacokinetic and toxicity properties of the optimized lead candidate to reduce late-stage failure. |
No Publicly Available Computational Studies Found for this compound
Despite a thorough search of available scientific literature, no specific computational chemistry studies focusing on the compound this compound, in the areas of ligand-based or structure-based virtual screening, could be identified.
While there is a body of research on the computational analysis of the broader classes of "coumarins" and "3-phenylcoumarins," the specific 8-methoxy substituted isocoumarin derivative has not been a subject of published studies in the context of virtual screening, molecular docking, or quantitative structure-activity relationship (QSAR) modeling. For instance, studies on 3-phenylcoumarin (B1362560) derivatives have been conducted to explore their potential as inhibitors of various enzymes, but these have not included the 8-methoxy variant specifically.
Therefore, it is not possible to provide an article on the computational chemistry and in silico studies of this compound as requested, due to the absence of relevant research findings in the public domain.
Future Research Directions and Translational Potential
Elucidation of Comprehensive Pharmacological Mechanisms
A foundational aspect of future research will be to unravel the complete pharmacological mechanisms of 3-Phenyl-8-methoxyisocoumarin. Isocoumarins, as a class, are known to exhibit a wide array of pharmacological effects, including antimicrobial, antifungal, antioxidant, and anticancer activities. nih.govrsc.org The specific mechanisms underpinning these activities for this compound, however, remain largely to be elucidated. Future investigations should aim to move beyond preliminary screenings to detailed mechanistic studies. This includes identifying the precise intracellular signaling pathways modulated by the compound, its effects on key enzymatic activities, and its potential to influence gene expression. For instance, studies on other isocoumarins have suggested mechanisms involving the inhibition of enzymes like carbonic anhydrase, highlighting a potential avenue of investigation for this compound. tandfonline.comnih.gov
Discovery of Novel Biological Targets
Identifying the specific molecular targets of this compound is paramount for its development as a therapeutic agent. While some isocoumarin (B1212949) derivatives have been shown to interact with targets such as protein kinases and carbonic anhydrases, the direct binding partners of this compound are yet to be identified. tandfonline.comnih.gov Modern chemical biology approaches, such as affinity chromatography, activity-based protein profiling, and computational docking studies, will be instrumental in discovering and validating novel biological targets. The identification of specific targets will not only clarify the compound's mechanism of action but also enable the development of more potent and selective derivatives.
Development of Advanced Synthetic Routes and Derivatization Strategies
The advancement of synthetic methodologies is crucial for the efficient production of this compound and the generation of a diverse library of its derivatives. While various methods for the synthesis of the isocoumarin scaffold exist, including transition-metal-catalyzed C–H activation/annulation cascades and light-driven carboxylative cyclization reactions, the development of highly efficient and stereoselective routes specifically for 3-phenylisocoumarins is an ongoing area of research. nih.govorganic-chemistry.orgnih.gov Future synthetic efforts should focus on creating more sustainable and atom-economical pathways.
Furthermore, a systematic derivatization strategy is essential to explore the structure-activity relationships (SAR) of this compound. By modifying the phenyl and methoxy (B1213986) substituents, as well as other positions on the isocoumarin core, it will be possible to optimize the compound's potency, selectivity, and pharmacokinetic properties. Such studies have been successful for other isocoumarin derivatives, leading to compounds with enhanced antifungal activity. nih.gov
| Synthetic Strategy | Description | Potential Advantages |
| Transition-Metal Catalysis | Utilizes metals like rhodium or palladium to catalyze C-H activation and annulation, forming the isocoumarin ring. nih.govorganic-chemistry.org | High efficiency and regioselectivity. |
| Light-Driven Cyclization | Employs photocatalysis for the carboxylative cyclization of precursors to form the lactone ring. nih.gov | Utilizes a renewable energy source and can offer unique reactivity. |
| Derivatization | Systematic modification of the core structure to create a library of analogs for SAR studies. nih.gov | Optimization of biological activity and pharmacokinetic properties. |
Integration of Omics Technologies for Systems-Level Understanding
To gain a holistic understanding of the biological effects of this compound, the integration of "omics" technologies is indispensable. Transcriptomics (RNA-seq), proteomics, and metabolomics can provide a comprehensive snapshot of the global changes in gene expression, protein levels, and metabolite profiles within cells or organisms upon treatment with the compound. This systems-level data can help to identify novel pathways and targets affected by this compound, offering insights that might be missed by more traditional, targeted approaches. For instance, multi-omics analyses have been used to elucidate the biosynthetic pathways of other complex natural products. researchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic methodologies for 3-phenyl-8-methoxyisocoumarin, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via Perkin-Oglingro condensation, involving:
-
Step 1 : Condensation of ortho-hydroxybenzaldehyde derivatives with phenylacetic acid in the presence of potassium acetate (CH₃CO₂K) and acetic anhydride (Ac₂O) under reflux (16 hours) to form acetoxy-3-phenylcoumarin intermediates (85–92% yield) .
-
Step 2 : Acidic hydrolysis using 2N HCl in methanol under reflux (4 hours) to yield hydroxy-3-phenylcoumarins (90–94% yield) .
-
Key Variables : Excess acetic anhydride improves esterification efficiency, while controlled hydrolysis avoids side reactions like demethylation.
Synthesis Step Reagents/Conditions Yield Reference Intermediate Synthesis CH₃CO₂K, Ac₂O, reflux 85–92% Hydrolysis 2N HCl, MeOH, reflux 90–94%
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H NMR : Assign methoxy (δ ~3.9 ppm) and aromatic protons (δ 7.2–8.3 ppm) to confirm substitution patterns. Coumarin lactone carbonyls appear as distinct singlets (δ ~160 ppm in 13C NMR) .
- Melting Point : Used to assess purity (e.g., 259.8–262.4°C for derivatives) .
- HPLC-MS : Validates molecular weight and detects impurities.
Q. How can researchers evaluate the antioxidant capacity of this compound derivatives?
- Methodological Answer :
-
Cyclic Voltammetry (CV) : Measures oxidation potential (Epa) to assess electron-donating capacity .
-
Oxygen Radical Absorbance Capacity (ORAC) : Quantifies peroxyl radical scavenging via fluorescence decay kinetics .
-
Electron Spin Resonance (ESR) : Detects hydroxyl and superoxide radical quenching using spin traps like DMPO .
Assay Target ROS Key Output Reference CV General Oxidation potential (Epa) ORAC Peroxyl radicals AUC (Area Under Curve) ESR Hydroxyl, superoxide Radical adduct signal intensity
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy position, phenyl substituents) influence the structure-activity relationship (SAR) of 3-phenylcoumarins?
- Methodological Answer :
- Methoxy Group : The 8-methoxy group enhances lipid solubility and membrane penetration, critical for intracellular antioxidant activity .
- Phenyl Substituents : Electron-withdrawing groups (e.g., -NO₂) reduce antioxidant potential, while electron-donating groups (e.g., -OH) improve radical scavenging .
- Case Study : 3-[4-(3-fluoro-benzoylamino)-phenyl]-8-methoxy-coumarin showed improved bioactivity due to fluorine’s electronegativity enhancing binding affinity .
Q. How can contradictions in biological data (e.g., conflicting IC₅₀ values across studies) be systematically addressed?
- Methodological Answer :
- Cross-Validation : Replicate assays under standardized conditions (e.g., cell line, ROS source) to isolate variables .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or methodological discrepancies .
- Mechanistic Studies : Use knock-out models or enzyme inhibitors to confirm target specificity (e.g., p38 MAP kinase inhibition for anti-inflammatory effects) .
Q. What is the role of 3-phenylcoumarins as privileged scaffolds in medicinal chemistry?
- Methodological Answer :
- Versatility : The coumarin core allows easy functionalization at C-3 (phenyl) and C-8 (methoxy) for diverse targets (e.g., kinases, oxidases) .
- Case Study : Derivatives like 7-methoxy-3(4-methoxyphenyl)coumarin exhibit dual activity as antioxidants and anti-Alzheimer’s agents by inhibiting Aβ aggregation .
Q. What strategies improve the stability of this compound under physiological conditions?
- Methodological Answer :
- Formulation : Encapsulation in liposomes or cyclodextrins enhances aqueous solubility and reduces hydrolysis .
- Prodrug Design : Acetylation of hydroxyl groups improves metabolic stability .
Data Contradiction Analysis Example
Scenario : Conflicting reports on this compound’s cytotoxicity in cancer cells.
- Resolution Workflow :
- Replicate Assays : Test compound purity (>95% via HPLC) and use identical cell lines (e.g., MCF-7) .
- Dose-Response Analysis : Compare IC₅₀ values across studies; discrepancies may arise from varying exposure times (24h vs. 48h) .
- Mechanistic Profiling : Assess apoptosis markers (e.g., caspase-3) to confirm consistency in mode of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
